4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno-triazolopyrimidine class, characterized by a fused bicyclic core comprising a thiophene ring and a triazolopyrimidine moiety. The structure features a 4-ethyl substituent at the pyrimidinone position and a 3-oxopropyl linker connected to a 4-(3-methoxyphenyl)piperazine group. This design combines structural elements known for modulating receptor binding and pharmacokinetic properties, particularly in central nervous system (CNS) and oncology targets. The 3-methoxyphenyl-piperazine moiety is hypothesized to enhance affinity for serotonin and dopamine receptors, while the thieno-triazolopyrimidine core contributes to metabolic stability .
Properties
IUPAC Name |
8-ethyl-12-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3S/c1-3-28-22(31)21-18(9-14-33-21)29-19(24-25-23(28)29)7-8-20(30)27-12-10-26(11-13-27)16-5-4-6-17(15-16)32-2/h4-6,9,14-15H,3,7-8,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVVEFDRHJCWDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are neuronal cells and human microglia cells . The compound has been shown to have promising neuroprotective and anti-inflammatory properties.
Mode of Action
The compound interacts with its targets by inhibiting endoplasmic reticulum (ER) stress and apoptosis . It also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway . This pathway plays a crucial role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.
Biological Activity
The compound 4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of the compound is , and it features a thieno-triazolo-pyrimidine scaffold which is known for diverse biological activities.
Biological Activity Overview
Research indicates that this compound demonstrates a range of biological activities including:
- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Effects : The compound exhibits activity against various bacterial strains.
- Central Nervous System Effects : It may influence neurotransmitter systems due to the piperazine moiety.
Anticancer Activity
Several studies have investigated the anticancer potential of similar compounds with triazole and pyrimidine rings. For instance:
- In vitro studies demonstrated that derivatives of triazolo-pyrimidines can inhibit cell growth in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest at the G2/M phase .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (lung) | 0.51 |
| Compound B | MDA-MB 231 (breast) | 0.63 |
These findings suggest that the structural components of our compound may similarly confer anticancer properties.
Antimicrobial Activity
The thieno-triazole derivatives have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
- Testing against Staphylococcus aureus showed promising results with minimum inhibitory concentrations (MIC) indicating effective inhibition .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 31.25 |
Central Nervous System Effects
The piperazine structure in the compound suggests potential interactions with serotonin receptors:
- Serotonin Receptor Modulation : Compounds containing piperazine rings have been shown to act as agonists or antagonists at various serotonin receptor subtypes, influencing mood and anxiety .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism.
- DNA Interaction : The triazole ring may intercalate with DNA, disrupting replication and transcription processes.
- Receptor Binding : The piperazine moiety likely interacts with neurotransmitter receptors, leading to altered signaling pathways.
Case Studies
Recent case studies highlighted the efficacy of similar compounds in clinical settings:
Scientific Research Applications
Neuropharmacology
Research indicates that compounds with similar structures to 4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exhibit significant neuroprotective effects. The piperazine moiety is known to interact with various neurotransmitter receptors, suggesting that this compound may modulate dopaminergic and serotonergic pathways, making it a candidate for treating neurological disorders such as depression and anxiety.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored through in vitro studies. Similar derivatives have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
Antitumor Properties
Preliminary studies suggest that compounds containing triazole and pyrimidine rings can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest in tumor cells.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Neuropharmacological | Modulation of neurotransmitter systems | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antitumor | Induction of apoptosis in cancer cells |
Case Study 1: Neuroprotective Effects
A study published in Pharmaceuticals evaluated a series of compounds structurally related to This compound for their neuroprotective properties. Results indicated that these compounds significantly reduced oxidative stress markers in neuronal cell cultures.
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation focused on anti-inflammatory mechanisms, researchers synthesized derivatives and assessed their ability to inhibit COX enzymes. The findings demonstrated that certain derivatives effectively reduced inflammation in animal models by decreasing prostaglandin levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic routes, and implied bioactivity.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact on Receptor Binding The 3-methoxyphenyl-piperazine group in the target compound distinguishes it from analogs like the 4-butyl derivative (), which has a 2-pyrimidinyl-piperazine. The methoxy group enhances lipophilicity and may improve blood-brain barrier penetration, whereas pyrimidinyl substituents favor kinase interaction .
Core Structure Variations Compounds with pyrazolo-triazolopyrimidine cores () exhibit distinct isomerization behaviors (e.g., pyrazolo[4,3-e] vs. pyrazolo[1,5-c] derivatives), which alter binding conformations and selectivity profiles . The thieno[2,3-e] fusion in the target compound (vs. thieno[2,3-d] in ) modifies π-π stacking interactions, critical for DNA intercalation or enzyme inhibition .
Synthetic Challenges and Innovations The synthesis of thieno-triazolopyrimidines often involves enaminone intermediates () and selective hydrazinolysis (). The target compound’s 3-oxopropyl-piperazine linker requires precise coupling to avoid side reactions . Isomerization observed in pyrazolo-triazolopyrimidines () underscores the need for controlled reaction conditions to maintain structural fidelity.
The 3-methoxyphenyl-piperazine group aligns with serotonin receptor ligands (e.g., atypical antipsychotics) . Natural compound-inspired derivatives () highlight the role of plant-derived motifs in enhancing bioavailability, a feature absent in synthetic thieno-triazolopyrimidines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
